molecular formula C20H15FN4O4 B12172790 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

Cat. No.: B12172790
M. Wt: 394.4 g/mol
InChI Key: SWIKIYBABALREK-UHFFFAOYSA-N
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Description

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Fluoro and Methyl Groups: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI). The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Formation of the Acetamide Linkage: The acetamide linkage can be formed by reacting the quinazolinone derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like triethylamine.

    Coupling with the Isoindoline Derivative: The final step involves coupling the quinazolinone derivative with the isoindoline derivative under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and isoindoline moieties, leading to the formation of alcohols or amines.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under conditions that facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors involved in key biological processes, such as DNA replication, protein synthesis, or cell signaling.

    Pathways Involved: It may modulate pathways related to cell growth, apoptosis, or immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-oxoquinazoline derivatives: These compounds share the quinazolinone core and may have similar biological activities.

    Fluoroquinolones: A class of antibiotics that contain a fluoro substituent and a quinolone core, similar to the quinazolinone structure.

    Isoindoline derivatives: Compounds containing the isoindoline moiety, which may exhibit similar chemical reactivity.

Uniqueness

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is unique due to its combination of the quinazolinone and isoindoline moieties, along with the specific substituents that confer distinct chemical and biological properties

Properties

Molecular Formula

C20H15FN4O4

Molecular Weight

394.4 g/mol

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide

InChI

InChI=1S/C20H15FN4O4/c1-10-22-16-6-3-11(21)7-15(16)20(29)25(10)9-17(26)23-12-4-5-13-14(8-12)19(28)24(2)18(13)27/h3-8H,9H2,1-2H3,(H,23,26)

InChI Key

SWIKIYBABALREK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CC4=C(C=C3)C(=O)N(C4=O)C

Origin of Product

United States

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